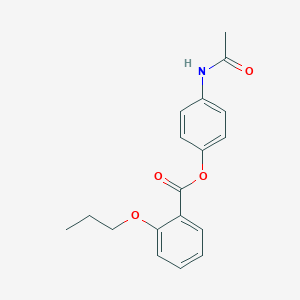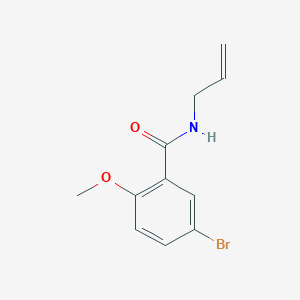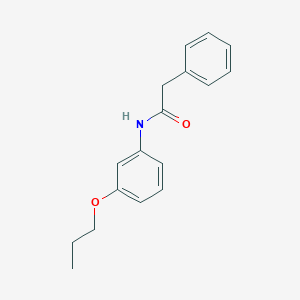
N-methyl-3-(propanoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(propanoylamino)benzamide, also known as NMPB, is a chemical compound that belongs to the class of benzamides. It has been widely used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
N-methyl-3-(propanoylamino)benzamide acts by binding to specific GPCRs and modulating their activity. The exact mechanism of action depends on the specific receptor being targeted. For example, N-methyl-3-(propanoylamino)benzamide has been shown to act as an agonist for the dopamine D2 receptor, leading to increased intracellular cAMP levels and downstream signaling. On the other hand, N-methyl-3-(propanoylamino)benzamide can also act as an antagonist for the histamine H3 receptor, inhibiting the release of histamine and other neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-3-(propanoylamino)benzamide depend on the specific GPCR being targeted. For example, N-methyl-3-(propanoylamino)benzamide has been shown to modulate dopamine signaling in the brain, leading to effects on motor activity, mood, and reward. N-methyl-3-(propanoylamino)benzamide has also been shown to modulate histamine signaling, leading to effects on sleep, wakefulness, and cognitive function.
実験室実験の利点と制限
One advantage of using N-methyl-3-(propanoylamino)benzamide in lab experiments is its selectivity for specific GPCRs. This allows researchers to study the specific effects of these receptors without interfering with other signaling pathways. However, one limitation of using N-methyl-3-(propanoylamino)benzamide is its potential off-target effects, which can complicate data interpretation. Additionally, the effects of N-methyl-3-(propanoylamino)benzamide may be influenced by factors such as dose, route of administration, and species differences.
将来の方向性
There are many potential future directions for research involving N-methyl-3-(propanoylamino)benzamide. One area of interest is the development of more selective and potent N-methyl-3-(propanoylamino)benzamide analogs, which could be used to study specific GPCRs with greater precision. Another area of interest is the use of N-methyl-3-(propanoylamino)benzamide in combination with other tools, such as optogenetics or chemogenetics, to study the function of specific neural circuits. Finally, N-methyl-3-(propanoylamino)benzamide could be used to study the role of GPCRs in various disease states, such as Parkinson's disease or schizophrenia.
合成法
The synthesis of N-methyl-3-(propanoylamino)benzamide involves the reaction of 3-aminobenzoic acid with methyl isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-methyl-2-aminoethanol to yield N-methyl-3-(propanoylamino)benzamide. The purity of N-methyl-3-(propanoylamino)benzamide can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
N-methyl-3-(propanoylamino)benzamide has been widely used in scientific research as a tool to study the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins that play important roles in various physiological processes, including sensory perception, neurotransmission, and hormone regulation. N-methyl-3-(propanoylamino)benzamide can act as a selective agonist or antagonist for specific GPCRs, allowing researchers to study the signaling pathways and downstream effects of these receptors.
特性
製品名 |
N-methyl-3-(propanoylamino)benzamide |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
N-methyl-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) |
InChIキー |
QVNXLIOIEOOSMW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC |
正規SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)